Cdk5-IN-3 -

Cdk5-IN-3

Catalog Number: EVT-10963251
CAS Number:
Molecular Formula: C22H26N4O
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk5-IN-3 is a specific inhibitor of cyclin-dependent kinase 5 (Cdk5), which is a proline-directed serine/threonine protein kinase primarily expressed in post-mitotic neurons. Cdk5 plays crucial roles in various neuronal processes, including synaptic plasticity, neurotransmitter release, and neuronal development. Dysregulation of Cdk5 has been implicated in several neurodegenerative diseases and cancer, making it a target for therapeutic intervention. The development of inhibitors like Cdk5-IN-3 is significant for exploring the therapeutic potential against conditions associated with aberrant Cdk5 activity.

Source

Cdk5-IN-3 was identified through structure-based virtual screening of chemical libraries aimed at discovering new Cdk5 inhibitors. This approach utilized computational methods to assess the binding affinity of various compounds to the active site of Cdk5, leading to the identification of several promising candidates .

Classification

Cdk5-IN-3 belongs to a class of small molecule inhibitors specifically targeting cyclin-dependent kinases, with a focus on inhibiting the kinase activity of Cdk5. It is classified under medicinal chemistry compounds designed for potential therapeutic applications in neurodegenerative diseases and cancer.

Synthesis Analysis

Methods

The synthesis of Cdk5-IN-3 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as amination, alkylation, or acylation. Following this, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions include:
    • Amination: To introduce amine groups essential for biological activity.
    • Alkylation: To modify side chains that enhance binding affinity.
    • Cyclization: To form cyclic structures that improve stability and potency.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to ensure purity and identify the compound's structure.
Molecular Structure Analysis

Structure

Cdk5-IN-3's molecular structure features a core scaffold that interacts with the ATP-binding site of Cdk5. The specific arrangement of functional groups is critical for its inhibitory activity.

Data

  • Molecular Formula: Typically represented as CxxHxxNxxOxxC_{xx}H_{xx}N_{xx}O_{xx} (exact numbers depend on the specific derivative).
  • Molecular Weight: Approximately xxxx g/mol (exact weight varies based on structural modifications).
  • 3D Structure: Available in databases like PubChem or through computational modeling platforms.
Chemical Reactions Analysis

Reactions

Cdk5-IN-3 undergoes various chemical reactions during its synthesis and when interacting with biological targets.

  1. Kinase Inhibition: The primary reaction involves binding to Cdk5, inhibiting its phosphorylation activity on substrates.
  2. Metabolic Stability: The compound may also be subject to metabolic transformations within biological systems, affecting its pharmacokinetics.

Technical Details

  • Inhibition Assays: Various biochemical assays are utilized to determine the inhibitory potency of Cdk5-IN-3 against Cdk5, including ADP-Glo kinase assays.
  • Structure-Activity Relationship Studies: These studies help understand how modifications to the compound affect its efficacy and selectivity.
Mechanism of Action

Process

Cdk5-IN-3 inhibits Cdk5 by competing with ATP for binding at the active site, thereby preventing phosphorylation of target proteins involved in neuronal signaling pathways.

Data

  • Binding Affinity: Typically measured using Ki values; for example, compounds in similar studies have shown Ki values ranging from 0.88 μM to over 2 μM against Cdk5.
  • Substrate Specificity: Inhibition leads to downstream effects on substrates like NMDA receptors and cytoskeletal proteins, impacting synaptic function and plasticity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents; solubility in water may vary based on structural modifications.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers in its structure.
Applications

Scientific Uses

Cdk5-IN-3 serves multiple scientific purposes:

  1. Research Tool: Used extensively in studies investigating the role of Cdk5 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  2. Therapeutic Development: Potential candidate for drug development aimed at treating conditions associated with dysregulated kinase activity.
  3. Biochemical Assays: Employed in assays designed to elucidate the signaling pathways influenced by Cdk5 activity.
Theoretical Foundations of Cyclin-Dependent Kinase 5 as a Therapeutic Target

Structural Biology and Activation Mechanisms of Cyclin-Dependent Kinase 5

Cyclin-Dependent Kinase 5 (CDK5) belongs to the CMGC family of serine/threonine kinases but exhibits distinct functional and regulatory characteristics compared to cell cycle-related CDKs. Unlike CDK1, CDK4, or CDK6, CDK5 does not directly regulate cell division. Instead, its activity is predominantly observed in post-mitotic neurons, where it governs neuronal migration, synaptic plasticity, and cytoskeletal dynamics [1] [5]. CDK5's catalytic domain shares ~60% sequence homology with CDK2 but requires binding to non-cyclin activators—primarily p35 (encoded by CDK5R1) or p39 (encoded by CDK5R2)—for enzymatic activation [1] [7]. This activation mechanism bypasses the T-loop phosphorylation requisite in other CDKs [1].

The p35 protein undergoes calpain-mediated proteolysis under pathological conditions (e.g., oxidative stress, amyloid-β exposure), generating the truncated p25 fragment. p25 lacks the N-terminal myristoylation site of p35, leading to cytosolic and nuclear mislocalization of CDK5/p25 complexes. Consequently, CDK5 exhibits prolonged and dysregulated kinase activity due to p25’s extended half-life (~4-fold longer than p35) [1] [5] [8]. Aberrant CDK5/p25 signaling hyperphosphinates substrates like tau, amyloid precursor protein (APP), and neurofilament proteins, driving neurofibrillary tangle formation and synaptic dysfunction in Alzheimer’s disease [5] [8].

Table 1: Regulatory Subunits of Cyclin-Dependent Kinase 5

Regulatory SubunitExpression PatternStabilityCellular LocalizationPathological Role
p35Developing brain, neuronsShort half-life (~20–30 min)Membrane-bound (myristoylated)Neurodevelopment
p25Calpain-cleaved fragmentLong half-life (~2–4 h)Cytosolic/nuclearNeurodegeneration
p39Postnatal brain, cerebellumModerateMembrane-boundNeurite outgrowth, dendritic spine formation
Cyclin IPodocytes, neuronsModerateNuclearAnti-apoptotic signaling

Pathophysiological Roles of Cyclin-Dependent Kinase 5 in Human Diseases

Oncogenic Signaling

CDK5 is overexpressed in numerous cancers, where it promotes tumorigenesis through substrate phosphorylation. In thyroid cancer, CDK5 targets the cyclin-dependent kinase inhibitor p21^CIP1^ for ubiquitin-mediated degradation, reducing its tumor-suppressive functions. This degradation correlates with advanced tumor stages and poor prognosis, as evidenced by The Cancer Genome Atlas data showing an inverse relationship between CDK5 and p21 expression [3]. Similarly, CDK5 enhances melanoma proliferation by phosphorylating the transcription factor FOXM1, activating pro-mitotic genes like Cyclin B1 and PLK1 [7].

In multiple myeloma (MM), CDK5 confers resistance to proteasome inhibitors (e.g., bortezomib) by sustaining nuclear factor kappa B (NF-κB) pathway activity. Bone marrow biopsies from bortezomib-resistant MM patients exhibit elevated CDK5 expression, which promotes survival via Bcl-2 and Bcl-xL upregulation [4]. Genetic CDK5 knockdown or pharmacological inhibition (e.g., dinaciclib) synergizes with bortezomib to induce apoptosis in MM xenografts [4].

Neurodegenerative Mechanisms

CDK5/p25 hyperactivity drives neurotoxicity in Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS). In AD models, p25 accumulation hyperphosphorylates tau at epitopes Ser202 and Thr205, disrupting microtubule stability and fostering neurofibrillary tangle formation [5] [8]. CDK5 also phosphorylates presenilin-1, elevating γ-secretase activity and amyloid-β production [5].

Calpain-mediated p35 cleavage is a convergence point for neurodegenerative stressors. Oxidative stress, excitotoxicity, and neuroinflammation activate calpain, perpetuating CDK5/p25 signaling in a pathological feed-forward loop [8]. In PD, CDK5 phosphorylates peroxiredoxin 2 (Prx2), impairing its antioxidant function and accelerating α-synuclein aggregation [5].

Table 2: Pathogenic Substrates of Cyclin-Dependent Kinase 5 in Human Diseases

Disease ContextCDK5 SubstratePhosphorylation SiteFunctional Consequence
Alzheimer’s diseaseTauSer202, Thr205, Ser404Microtubule destabilization, NFT formation
Thyroid cancerp21^CIP1^Thr57Ubiquitin-mediated degradation
Multiple myelomaIκBαSer32NF-κB activation, chemoresistance
Parkinson’s diseasePeroxiredoxin 2Thr89Loss of redox homeostasis, α-synuclein aggregation

Inflammation and Tissue Repair

CDK5 modulates macrophage polarization in cutaneous wound healing. Myeloid-specific CDK5 knockout (myeCDK5−/−) mice exhibit accelerated wound closure, attributed to a shift from pro-inflammatory M1 (iNOS+, IL-1β+) to anti-inflammatory M2 macrophages (CD163+, IL-10+). Mechanistically, CDK5 phosphorylates SIRT1 at Ser47, repressing its deacetylase activity and perpetuating NF-κB-driven inflammation [6]. Pharmacological CDK5 inhibition (e.g., roscovitine) replicates this phenotype, enhancing angiogenesis and collagen deposition [6].

Properties

Product Name

Cdk5-IN-3

IUPAC Name

(1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H26N4O/c1-22(27,17-10-12-26(2)13-11-17)20-9-8-16-15-23-21(14-19(16)25-20)24-18-6-4-3-5-7-18/h3-9,14-15,17,27H,10-13H2,1-2H3,(H,23,24)/t22-/m1/s1

InChI Key

MLZPRAPIZUZUNO-JOCHJYFZSA-N

Canonical SMILES

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O

Isomeric SMILES

C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.